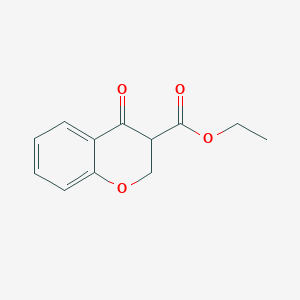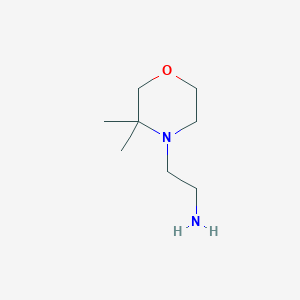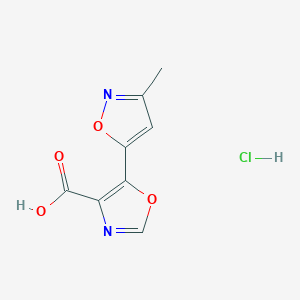![molecular formula C15H13ClO3 B1532642 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid CAS No. 921622-91-5](/img/structure/B1532642.png)
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid
Vue d'ensemble
Description
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid, also known as 4-CEBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 109-111 °C and a molecular weight of 307.86 g/mol. 4-CEBA is used as a reagent in organic synthesis and as a building block in the synthesis of other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of peptides and nucleosides.
Applications De Recherche Scientifique
Photocatalytic Degradation and Water Purification
Photocatalytic degradation processes involving similar chlorophenyl compounds have shown promise in water purification technologies. For instance, the oxidative degradation of chlorophenols in aqueous solutions using titanium dioxide (TiO2) under UV light illumination has been studied, revealing the potential for mineralization of these compounds into less harmful substances. This process is significant for the removal of organic pollutants from water, indicating a potential application area for 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid in environmental remediation and water treatment efforts (Matthews, 1990).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) based on redox reactions have been employed to degrade various organic pollutants, including chlorophenols. Studies on the oxidative degradation mechanisms involving Cr(III)/Cr(VI) redox cycles provide insights into how complex organic molecules can be broken down. Such mechanisms could be relevant for understanding the reactivity and potential applications of 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid in AOPs for treating contaminated water or soil (Bokare & Choi, 2011).
Analytical Chemistry and Sensor Development
In analytical chemistry, the development of novel fluorescence probes for detecting reactive oxygen species (ROS) has been an area of significant interest. The design and synthesis of compounds that can selectively detect and differentiate between specific ROS types can be crucial for various biological and chemical applications. Research into compounds similar to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid could contribute to the development of new sensors and probes for environmental monitoring, medical diagnostics, and research into oxidative stress-related diseases (Setsukinai et al., 2003).
Supramolecular Chemistry and Material Science
In the field of supramolecular chemistry and material science, the self-assembly of multifunctional hydrogen-bonding molecules into liquid-crystalline networks presents a fascinating area of research. These networks, formed through intermolecular hydrogen bonds between H-bond donor and acceptor molecules, demonstrate the potential for creating novel materials with unique properties. Research into compounds with structures similar to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid could lead to new developments in the design and synthesis of advanced materials for various applications, including optoelectronics, sensors, and nanotechnology (Kihara et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-5-1-11(2-6-13)9-10-19-14-7-3-12(4-8-14)15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOXHVPKWAPRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739543 | |
| Record name | 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid | |
CAS RN |
921622-91-5 | |
| Record name | 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)











![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)